(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine derivatives, specifically a non-proteinogenic amino acid. It is structurally related to proline but features a four-membered azetidine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and biochemistry.
The synthesis of (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid can be achieved through several methods, often involving multi-step organic reactions. One efficient synthetic route involves the use of malonic ester intermediates, leading to high enantiomeric purity.
A notable synthesis method includes:
The molecular structure of (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid features:
The compound has a molecular weight of approximately , and its structural representation can be denoted as follows:
This structure implies specific stereochemical configurations that influence its biological activity .
(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid participates in various chemical reactions typical for amino acids and their derivatives:
The reactivity of this compound can be attributed to its functional groups, particularly the carboxylic acid, which is prone to nucleophilic attack and can facilitate various transformations in organic synthesis .
The mechanism of action for (2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid primarily revolves around its incorporation into proteins as an analog of proline. This misincorporation can lead to alterations in protein structure and function, potentially resulting in toxic effects.
Studies indicate that when incorporated into proteins instead of proline, it may disrupt collagen formation and other critical protein structures due to its unique steric properties .
The physical properties include:
Key chemical properties are:
Relevant data such as hydrogen bond donors and acceptors indicate that it has two hydrogen bond donors and three acceptors, which influence its solubility and reactivity .
(2R)-1-(Butan-2-yl)azetidine-2-carboxylic acid finds applications primarily in:
Its role as an analog of proline makes it particularly valuable for exploring mechanisms related to protein synthesis and function in various biological systems .
Azetidine-2-carboxylic acid (Aze) demonstrates a distinctive phylogenetic distribution across plant and microbial taxa. Within the plant kingdom, Aze occurs as a non-proteinogenic amino acid primarily in specific families, with notable concentrations in Asparagaceae species such as Convallaria majalis (lily of the valley) and Polygonatum spp. (Solomon's seal) [7]. Significant quantities have also been documented in numerous species from the Fabaceae (bean) family and, importantly, in the root systems of Beta vulgaris (table beet, garden beet, and sugar beet) where it functions as a natural defense compound [2] [7]. In microbial systems, Aze serves as a biosynthetic precursor in specialized metabolites produced by diverse bacterial phyla, particularly within Actinobacteria (e.g., Actinoplanes ferrugineus) and certain Proteobacteria [4] [8]. This widespread occurrence across phylogenetically distant lineages suggests convergent evolutionary recruitment of Aze for ecological roles.
Table 1: Phylogenetic Distribution of Azetidine-2-Carboxylic Acid
Kingdom/Group | Representative Taxa | Tissue/Compartment | Primary Role | Accumulation Level |
---|---|---|---|---|
Plants | Convallaria majalis, Polygonatum spp. | Rhizomes, Foliage | Osmoprotection?, Chemical Defense | Moderate |
Fabaceae spp. (Various legumes) | Seeds, Leaves | Chemical Defense | Variable | |
Beta vulgaris (Beets) | Bulbous Roots | Allelopathy, Chemical Defense | High | |
Bacteria | Actinoplanes ferrugineus (Actinobacteria) | Cytosol, NRPS Pathways | Natural Product Biosynthesis | Precursor |
Diverse Proteobacteria | NRPS Pathways | Natural Product Biosynthesis | Precursor |
Bacterial biosynthesis of Aze involves specialized enzymes integrated into non-ribosomal peptide synthetase (NRPS) pathways. Recent research has identified dedicated Aze synthases that catalyze the formation of the strained azetidine ring. These enzymes act on the ubiquitous metabolite S-adenosylmethionine (SAM), converting it directly into Aze via an intramolecular 4-exo-tet cyclization reaction [4]. This cyclization represents a remarkable enzymatic feat due to the high ring strain inherent in the 4-membered azetidine structure. The Aze produced is subsequently incorporated into complex natural products (e.g., azabicyclenes, pyrrolizixenamides) by NRPS assembly lines, where it acts as a proline mimic, often conferring conformational constraints or bioactivity crucial to the function of the final metabolite [4]. The discovery of these dedicated synthases embedded within biosynthetic gene clusters highlights the sophisticated enzymatic machinery evolved for Aze production in bacteria.
Table 2: Key Enzymatic Steps in Bacterial Aze Biosynthesis for NRPS Pathways
Enzyme | Substrate | Reaction Catalyzed | Product | Role in Pathway |
---|---|---|---|---|
Aze Synthase | S-Adenosylmethionine (SAM) | Intramolecular 4-exo-tet Cyclization | Azetidine-2-carboxylic acid (Aze) | Forms core azetidine ring structure |
NRPS Module(s) | Aze, Other Amino Acids, Carboxylic Acids | Adenylation, Thiolation, Condensation | Peptidyl Intermediate | Incorporates Aze into growing chain |
Termination Module | Peptidyl-S-enzyme | Macrocyclization, Release, or Reduction | Final Natural Product | Releases bioactive compound |
The biosynthesis of Aze from SAM via Aze synthases relies critically on precise substrate positioning and unique catalytic mechanisms to overcome the kinetic and thermodynamic challenges of forming the strained 4-membered ring. Structural and biochemical analyses reveal that the enzyme enforces an exceptional conformation on the SAM molecule, aligning the amino group and the γ-carbon for nucleophilic attack. This cyclization is facilitated by desolvation effects within the enzyme's active site, which enhance the reactivity of the reacting groups, and cation-π interactions involving the sulfonium ion of SAM and aromatic residues (e.g., Tryptophan, Tyrosine) within the synthase [4]. Quantum mechanical calculations support a mechanism where these interactions stabilize the transition state and developing positive charge during the ring closure step. Mutagenesis studies targeting residues involved in these cation-π interactions significantly impair catalytic efficiency, confirming their essential role in enabling this challenging cyclization [4] [6]. This SAM-dependent cyclization distinguishes Aze biosynthesis from proline biosynthesis, which involves reduction and cyclization of glutamate derivatives.
Aze functions as a potent homolog of proline due to its structural similarity, differing only in possessing a four-membered ring instead of proline's five-membered ring [2] [7]. This mimicry forms the basis of its primary ecological role as a plant defense metabolite. Plants accumulating high levels of Aze, such as Beta vulgaris, deploy it as an allelopathic agent to inhibit the growth of competing vegetation and as a toxin against microbial pathogens and herbivorous animals [2] [7]. The mechanism of toxicity involves the misincorporation of Aze into proteins in place of proline during translation. This misincorporation occurs because prolyl-tRNA synthetases (ProRS) can erroneously recognize and activate Aze, attaching it to proline tRNA. Once incorporated, Aze disrupts protein folding and function due to the altered conformational constraints imposed by its smaller, more strained ring [2] [7]. This leads to widespread proteotoxicity in consuming organisms, manifesting as growth inhibition, teratogenic effects (e.g., malformations observed in ducks, hamsters, mice, rabbits), and potentially death. The evolutionary advantage for the producing plant lies in this chemical defense strategy, effectively poisoning predators and competitors lacking highly discriminatory ProRS editing mechanisms. The persistence of Aze in the food chain, particularly via sugar beet by-products fed to livestock [2], underscores its ecological impact.
In plants exhibiting high accumulation of Aze, such as Beta vulgaris, the metabolic flux towards Aze biosynthesis is tightly regulated, although the precise plant biosynthetic pathway remains less fully characterized than the bacterial route. Research suggests regulation occurs at the level of precursor availability (potentially derived from aspartate or related pathways) and the activity of key cyclizing enzymes analogous to, but distinct from, the characterized bacterial Aze synthases [4] [8]. In bacteria like Actinoplanes ferrugineus, Aze production is governed by biosynthetic gene clusters (BGCs). These clusters typically encode the Aze synthase, along with tailoring enzymes, transporters, and regulatory elements [4] [8]. Expression of these clusters is often subject to complex environmental cues and transcriptional regulators embedded within or adjacent to the BGC. Metabolic studies using regio- and stereo-specific isotopically labeled precursors (e.g., [¹³C], [²H]-labeled amino acids) are crucial tools for mapping the biosynthetic pathway and understanding the steric course of the enzymatic reactions involved in Aze formation [8]. Furthermore, the discovery of related SAM lyases in diverse bacterial phyla suggests potential alternative regulatory nodes or evolutionary links between different SAM-utilizing pathways involving ring formation or cleavage [4]. Engineering approaches, such as heterologous expression of an Aze synthase gene within the pyrrolizixenamide biosynthetic pathway to generate novel "azabicyclene" analogues [4], demonstrate the potential for manipulating Aze production for biotechnological applications.
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